2,6-Dipentylpiperidine;hydrochloride
Description
2,6-Dipentylpiperidine hydrochloride is a piperidine derivative with two pentyl (C₅H₁₁) groups at the 2- and 6-positions of the piperidine ring, protonated at the nitrogen atom and associated with a chloride counterion. Piperidine derivatives are widely studied for their pharmacological, agrochemical, and material science applications due to their tunable steric, electronic, and solubility profiles .
Properties
CAS No. |
63441-74-7 |
|---|---|
Molecular Formula |
C15H32ClN |
Molecular Weight |
261.87 g/mol |
IUPAC Name |
2,6-dipentylpiperidine;hydrochloride |
InChI |
InChI=1S/C15H31N.ClH/c1-3-5-7-10-14-12-9-13-15(16-14)11-8-6-4-2;/h14-16H,3-13H2,1-2H3;1H |
InChI Key |
SRKPHJQZVABKNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCCC(N1)CCCCC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dipentylpiperidine;hydrochloride typically involves multi-component reactions. One common method is the pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol . This approach is favored for its simplicity, good yields, and mild reaction conditions.
Industrial Production Methods: Industrial production of piperidine derivatives often employs catalytic hydrogenation of pyridine derivatives. The use of ionic liquids as catalysts has been explored to enhance the efficiency and environmental friendliness of the process .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dipentylpiperidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, often using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2,6-Dipentylpiperidine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive piperidine derivatives.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dipentylpiperidine;hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is thought to influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Data Table: Comparative Analysis
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Applications |
|---|---|---|---|---|---|
| 2,6-Dipentylpiperidine Hydrochloride | C₁₅H₃₂NCl | 261.87 (calc.) | Pentyl (C₅H₁₁) | Not reported | Surfactants, lipid carriers |
| 2,6-Lutidine Hydrochloride | C₇H₁₀NCl | 147.62 | Methyl (CH₃) | 145–147 | Chlorination reagent |
| 4-(Diphenylmethoxy)piperidine HCl | C₁₈H₂₁NO·HCl | 303.83 | Diphenylmethoxy | Not reported | Pharmaceutical intermediate |
| Clonidine Hydrochloride | C₉H₁₀Cl₂N₃·HCl | 266.56 | 2,6-Dichlorophenyl, imidazoline | Not reported | Antihypertensive drug |
| 2,6-Xylidine Hydrochloride | C₈H₁₁N·HCl | 157.6 | Methyl (CH₃) | Not reported | Mepivacaine synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
